![molecular formula C18H19NO4 B5556115 methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate
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Overview
Description
“Methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate” is a chemical compound with the molecular formula C18H19NO4 . It is a derivative of benzoic acid, which is a common component in a variety of products, from plastics to food preservatives .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzoate core, with an acetyl amino group at the 3-position and an ethylphenoxy group also attached to the acetyl group .Chemical Reactions Analysis
As an ester, this compound could undergo typical ester reactions such as hydrolysis under both acidic and basic conditions . It could also react with amines to form amides in a process known as aminolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Esters generally have pleasant odors and are often found in fats and oils . They are also typically less dense than water .Scientific Research Applications
Synthesis of Heterocyclic Systems
One of the primary applications of this compound category is in the synthesis of heterocyclic systems. For instance, compounds similar to "methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate" have been utilized to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones through a series of chemical reactions starting from corresponding acetoacetic esters (Selič, Grdadolnik, & Stanovnik, 1997).
Synthesis and Functionalization for Biological Activity
In another study, the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids, was reported. These compounds, which are structurally related to "methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate," were obtained using amino acid methyl, ethyl, or benzyl esters as amination agents (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).
Application in Polymer Synthesis
Furthermore, these compounds have found applications in materials science, particularly in the synthesis of polymers. For example, thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate led to the formation of a hyperbranched aromatic polyamide, highlighting the role of these compounds in developing new materials with potential applications in various industries (Yang, Jikei, & Kakimoto, 1999).
Tubulin Polymerization Inhibition for Cancer Therapy
In the field of medicinal chemistry, specific derivatives such as methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have been identified as tubulin polymerization inhibitors. This activity is critical for the development of anticancer therapies, as it can potentially halt the growth of cancer cells by disrupting the microtubule formation necessary for cell division (Minegishi et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 3-[[2-(2-ethylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-13-7-4-5-10-16(13)23-12-17(20)19-15-9-6-8-14(11-15)18(21)22-2/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACLFXWHRDPHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate |
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